2,5-difluoro-N-propylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11F2NO2S |
|---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
2,5-difluoro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11F2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
KOXUPPGMYNACLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Difluoro N Propylbenzenesulfonamide and Analogues
Precursor Chemistry and Starting Material Considerations
The logical and most direct synthetic route to 2,5-difluoro-N-propylbenzenesulfonamide involves the coupling of two primary precursors: an activated derivative of 2,5-difluorobenzene and n-propylamine.
2,5-Difluorobenzenesulfonyl Chloride : This is the key electrophilic precursor, providing the difluorinated aromatic ring and the sulfonyl group. smolecule.com It is a colorless to yellow liquid that serves as a valuable building block for a variety of sulfonamide derivatives. smolecule.com Its synthesis can be achieved through several routes. A common laboratory-scale preparation involves a Sandmeyer-type reaction starting from 2,5-difluoroaniline. chemicalbook.comnih.gov In this process, the aniline is first diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired sulfonyl chloride. chemicalbook.com Alternative preparations include the direct chlorination of 2,5-difluorobenzenesulfonic acid with reagents like thionyl chloride or the direct fluorination of benzenesulfonyl chloride. smolecule.com
n-Propylamine : This readily available primary amine serves as the nucleophile, which attacks the electrophilic sulfur atom of the sulfonyl chloride to form the N-propyl amide portion of the final molecule.
The selection of these starting materials is guided by their commercial availability, reactivity, and the efficiency of the subsequent coupling reaction.
Table 1: Key Precursors for this compound Synthesis
| Precursor | Role | Common Synthetic Route |
|---|---|---|
| 2,5-Difluorobenzenesulfonyl Chloride | Electrophile (Source of Aryl Sulfonyl Group) | Sandmeyer reaction of 2,5-difluoroaniline chemicalbook.comnih.gov |
| n-Propylamine | Nucleophile (Source of N-propyl Group) | Commercially available |
Classical and Contemporary Synthetic Pathways to Benzenesulfonamides
The formation of the sulfonamide S-N bond is a cornerstone of organic synthesis, with both classical and modern methods available to chemists.
Nucleophilic Addition to Sulfonyl Chlorides
The most traditional and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. acs.orgthieme-connect.com This reaction proceeds via a nucleophilic addition-elimination mechanism at the electrophilic sulfur center. For the synthesis of this compound, this involves the reaction of 2,5-difluorobenzenesulfonamide with n-propylamine. smolecule.com The reaction is typically carried out in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the hydrochloric acid byproduct. More advanced procedures have also utilized N-silylated amines, which react efficiently with sulfonyl chlorides to produce the sulfonamide and a volatile silyl chloride byproduct, simplifying purification. nih.gov
Oxidative Sulfamidation Approaches
Contemporary methods have sought to avoid the use of often unstable and moisture-sensitive sulfonyl chlorides. acs.org Oxidative approaches provide a more direct route from readily available sulfur-containing compounds like thiols. thieme-connect.comnih.gov In this strategy, a thiol (e.g., 2,5-difluorothiophenol) is coupled with an amine (e.g., n-propylamine) in the presence of an oxidant. thieme-connect.com This method constructs the sulfonamide in a single step by forming the S-N bond and oxidizing the sulfur atom simultaneously. Various oxidants can be employed, including hypervalent iodine compounds or systems like dimethyl sulfoxide (DMSO) combined with hydrogen bromide (HBr). thieme-connect.comnih.gov The primary challenge can be the tolerance of the starting materials to the strong oxidizing conditions. thieme-connect.com
Sulfur Dioxide Insertion Strategies
The use of sulfur dioxide (SO₂) or stable SO₂ surrogates represents an atom-economical and increasingly popular strategy for sulfonamide synthesis. thieme-connect.combioengineer.org These methods introduce the sulfonyl group directly from SO₂. One innovative approach involves the insertion of SO₂ into the carbon-nitrogen (C-N) bonds of primary amines, directly transforming them into primary sulfonamides. bioengineer.org Other strategies utilize stable and safe SO₂ surrogates like potassium metabisulfite (K₂S₂O₅) or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.com These reagents can participate in multicomponent reactions, for instance, coupling an aryl halide, an amine, and the SO₂ source under catalytic conditions to build the sulfonamide structure. acs.orgthieme-connect.com
Electrochemical Synthesis Methods
Electrochemical synthesis offers an environmentally benign alternative, using electricity to drive reactions and avoiding the need for chemical oxidants or catalysts. acs.orgsemanticscholar.orgfigshare.com A prominent electrochemical method for sulfonamide synthesis is the oxidative coupling of thiols and amines. acs.orgsemanticscholar.org In this process, an anodic oxidation first converts the thiol to a disulfide intermediate. acs.org The amine is then oxidized to a radical cation, which reacts with the disulfide to ultimately form the sulfonamide after further oxidation steps. acs.orgtue.nl This technique is often performed in flow reactors, can be completed rapidly, and shows broad substrate scope and functional group tolerance. acs.orgtue.nl Another electrochemical approach involves the direct C-H activation of an arene in the presence of SO₂ and an amine. chemrxiv.org
Table 2: Comparison of Benzenesulfonamide (B165840) Synthetic Pathways
| Methodology | Key Reactants | Description | Advantages |
|---|---|---|---|
| Nucleophilic Addition | Sulfonyl Chloride + Amine | Classical, robust reaction involving nucleophilic attack on the sulfonyl group. acs.org | High yields, well-established. thieme-connect.com |
| Oxidative Sulfamidation | Thiol + Amine + Oxidant | Direct coupling and oxidation to form the S-N bond. thieme-connect.com | Avoids use of sulfonyl chlorides. nih.gov |
| SO₂ Insertion | Arene/Amine + SO₂ source | Incorporation of SO₂ or a surrogate to form the sulfonyl group. bioengineer.org | Atom-economical, uses readily available SO₂. thieme-connect.com |
| Electrochemical Synthesis | Thiol/Arene + Amine | Electricity-driven oxidative coupling or C-H activation. acs.orgsemanticscholar.org | "Green" method, avoids chemical reagents, fast. acs.orgfigshare.com |
Strategic Fluorination Approaches in Benzenesulfonamide Synthesis
The introduction of fluorine atoms into organic molecules is a key strategy in medicinal chemistry to modulate physicochemical properties. nih.gov For a molecule like this compound, the fluorine atoms can be incorporated using two primary strategies: starting with a pre-fluorinated building block or performing a late-stage fluorination.
Pre-fluorinated Building Block Strategy : This is the most common and direct approach for this specific target. The synthesis begins with an aromatic compound that already contains the desired 2,5-difluoro substitution pattern, such as 1,4-difluorobenzene (B165170) or, more directly, 2,5-difluoroaniline. chemicalbook.comguidechem.com The subsequent synthetic steps then build the sulfonamide functionality onto this pre-fluorinated scaffold. As described for the synthesis of 2,5-difluorobenzenesulfonyl chloride, starting with 2,5-difluoroaniline ensures the precise placement of the fluorine atoms from the outset. chemicalbook.com
Late-Stage Fluorination Strategy : This approach involves installing the fluorine atoms onto a non-fluorinated or partially fluorinated benzenesulfonamide skeleton at a later step in the synthesis. harvard.edumpg.de While not the most logical route for this specific target, the concept is crucial for creating analogues and in drug discovery programs. harvard.eduharvard.edu This would involve synthesizing N-propylbenzenesulfonamide first and then introducing two fluorine atoms. This is synthetically challenging due to issues with regioselectivity (directing the fluorine to the 2 and 5 positions). However, advances in C-H activation and fluorination catalysis are making such transformations more feasible. mpg.de This strategy is particularly valuable for rapidly creating a library of fluorinated analogues from a common precursor. harvard.edu
Direct Fluorination Techniques
Direct C-H fluorination of aromatic rings represents an efficient strategy for the synthesis of fluorinated benzenesulfonamides, avoiding the need for pre-functionalized starting materials. Electrophilic fluorinating reagents are commonly employed for this purpose. One of the most widely used reagents is N-fluorobenzenesulfonimide (NFSI). researchgate.netrsc.org This reagent is a stable, crystalline solid that serves as a source of electrophilic fluorine. rsc.org The direct fluorination of (hetero)aromatic C-H bonds using NFSI can be catalyzed by various metals, such as palladium and zirconium. rsc.org For instance, palladium-catalyzed C-H fluorination often requires a directing group to achieve regioselectivity. rsc.org
Another class of reagents for direct fluorination includes high-valency metal fluorides like cobalt trifluoride and silver difluoride, as well as xenon difluoride. taylorfrancis.com While effective, the high reactivity and handling difficulties associated with elemental fluorine have led to the development of safer and more selective N-F reagents. rsc.orgtaylorfrancis.com These reagents are generally more stable, easier to handle, and offer greater selectivity. rsc.org
Recent advancements have also explored visible-light-mediated fluorination, which allows for reactions to proceed under mild conditions at room temperature. nih.gov This approach can offer high selectivity without the need for large quantities of catalysts. nih.gov
Incorporation of Fluorinated Building Blocks
An alternative and widely practiced approach to synthesizing fluorinated benzenesulfonamides involves the use of pre-fluorinated building blocks. beilstein-journals.orgossila.comnih.gov This strategy offers predictable regiochemistry and is often more amenable to large-scale synthesis. A common method involves the reaction of a fluorinated benzenesulfonyl chloride with an appropriate amine. For example, 2,5-difluorobenzenesulfonyl chloride can be reacted with n-propylamine to yield this compound.
The synthesis of these fluorinated building blocks themselves is a critical aspect. For instance, fluorinated benzoic acids can serve as precursors. nih.gov A variety of fluorinated building blocks are commercially available or can be synthesized through established methods, providing access to a wide range of structural diversity. ossila.comenamine.net These building blocks can contain various fluorine-containing moieties such as -F, -CF3, -CHF2, -OCF3, and -SCF3, which are valuable in medicinal chemistry for modulating the physicochemical properties of molecules. enamine.net
The "tail approach" is a design strategy where a flexible linker is used to attach various chemical tails to a fluorinated aromatic core that contains a zinc-binding group, such as a primary sulfonamide. tandfonline.com This method has been successful in the development of selective carbonic anhydrase inhibitors. tandfonline.com
Challenges and Advancements in Selective Fluorination
Achieving regioselectivity in the direct fluorination of aromatic rings remains a significant challenge. thermofisher.compharmtech.com The high reactivity of many fluorinating agents can lead to a mixture of constitutional isomers, which are often difficult to separate. rsc.org Furthermore, the fluorination of heterocycles presents additional challenges. pharmtech.com
To address these challenges, several strategies have been developed. The use of directing groups in metal-catalyzed C-H fluorination can control the position of fluorine incorporation. rsc.org However, this approach requires additional synthetic steps for the introduction and potential removal of the directing group.
Advancements in catalyst design have led to improved selectivity. For example, palladium-catalyzed fluorination of arylboronic acid derivatives has been shown to be an operationally simple method for the synthesis of functionalized aryl fluorides. pharmtech.com However, this method can still suffer from the formation of side products resulting from protodemetalation. thermofisher.com
Recent developments in transition-metal-free, radical-based fluorination methods offer promising alternatives. mdpi.com These reactions can be highly selective for C(sp³)–F bond formation from alkyl bromides under visible light conditions. mdpi.com Additionally, the development of new electrophilic N-F fluorinating reagents continues to provide milder and more selective options for direct fluorination. rsc.orgtaylorfrancis.com The development of methods for the late-stage introduction of fluorine into complex molecules is an active area of research, as it offers a powerful tool for drug discovery. pharmtech.comacs.org
Optimization of Synthetic Procedures
Reaction Condition Tuning for Enhanced Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of benzenesulfonamide synthesis. Key parameters that are often tuned include the choice of catalyst, solvent, base, and reaction temperature.
For instance, in the synthesis of benzenesulfonamide derivatives via copper and visible light-induced coupling, various copper sources such as CuCN were evaluated, with CuCN providing the optimal yield. researchgate.net The choice of solvent can also significantly impact the reaction efficiency. rsc.org
The amount and type of base used can be critical. In the synthesis of N-substituted 2H-1,3-thiazin-2-ones containing a sulfonamide moiety, increasing the amount of base from 1 to 4 equivalents resulted in a significant increase in product yield from 56% to 92%. researchgate.net
Temperature is another important factor. While some modern methods, such as visible-light-mediated reactions, can be performed at room temperature, researchgate.net other procedures may require elevated temperatures to proceed at a reasonable rate. nih.gov The optimization process often involves a systematic screening of these parameters to identify the conditions that provide the best balance of reaction efficiency, product purity, and cost-effectiveness.
Table 1: Optimization of Reaction Conditions for Sulfonamide Synthesis| Entry | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | CuCN | CH3CN | - | Room Temp | 61 | researchgate.net |
| 2 | MNPs‐AHBA‐Cu | PEG | K2CO3 | 80 | 95 | jsynthchem.com |
| 3 | - | Water | - (pH control) | - | Excellent | rsc.org |
Green Chemistry Principles in Benzenesulfonamide Synthesis
The application of green chemistry principles to the synthesis of benzenesulfonamides is an area of growing importance, aiming to reduce the environmental impact of chemical processes. mdpi.comjocpr.com Key principles include the use of environmentally benign solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.
One significant advancement is the development of synthetic methods that can be conducted in water, a green and abundant solvent. rsc.org A facile synthesis of sulfonamides has been described that uses equimolar amounts of amino compounds and arylsulfonyl chlorides in water under dynamic pH control, eliminating the need for organic bases and simplifying product isolation to filtration after acidification. rsc.org
Solvent-free reaction conditions, or mechanosynthesis, represent another green approach. rsc.org A one-pot, solvent-free synthesis of sulfonamides has been developed using solid sodium hypochlorite for the tandem oxidation-chlorination of disulfides, followed by amination. rsc.org This method avoids the use of hazardous organic solvents and simplifies purification.
The use of efficient and recyclable catalysts is another cornerstone of green chemistry. Researchers have developed a copper-catalyzed synthesis of sulfonamides in polyethylene glycol (PEG), a biodegradable and non-toxic solvent. jsynthchem.com Electrochemical methods are also emerging as a greener alternative for sulfonamide synthesis, avoiding harsh reaction conditions. chemistryworld.com
Solid-Phase Synthesis and Combinatorial Chemistry for Derivative Libraries
Solid-phase synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of benzenesulfonamide derivatives for drug discovery and lead optimization. stanford.eduimperial.ac.uk In solid-phase synthesis, the starting material is attached to a solid support (resin), and reagents are added in solution. Excess reagents and byproducts are easily removed by washing, simplifying the purification process.
The "mix and split" strategy is a common combinatorial approach that allows for the synthesis of a large number of compounds in a systematic manner. imperial.ac.uk This involves dividing the solid support into multiple portions, reacting each with a different building block, and then recombining and mixing the portions before the next synthetic step.
Multigram synthesis of (chlorosulfonyl)benzenesulfonyl fluorides has been described, which serve as versatile building blocks for parallel synthesis of sulfonamide libraries. nih.gov Selective modification of the sulfonyl chloride function allows for the introduction of a wide range of amines, including (hetero)aromatic and electron-poor aliphatic amines. nih.gov This approach has been used to prepare a library of sulfonyl fluorides for screening as covalent fragments against biological targets. nih.gov
While solid-phase synthesis offers advantages in terms of purification and automation, it can be limited by the types of reactions that are compatible with the solid support. stanford.edu Solution-phase parallel synthesis, often followed by high-throughput purification techniques like HPLC/MS, has become an increasingly popular alternative for generating compound libraries. stanford.edu
Derivatization Strategies for Structural Diversification
The core strategy for the structural diversification of this compound involves the generation of a library of analogues by modifying the N-substituent. This is typically achieved by reacting the key intermediate, 2,5-difluorobenzenesulfonyl chloride, with a diverse range of primary and secondary amines. This approach allows for the introduction of a wide variety of functional groups and structural motifs, enabling a thorough investigation of how these changes impact the compound's biological activity.
The fundamental reaction for creating these analogues is the nucleophilic substitution of the chloride on the sulfonyl chloride by an amine. This reaction is a well-established and versatile method for the formation of sulfonamides.
General Synthetic Scheme:
2,5-Difluorobenzenesulfonyl chloride + R¹R²NH → 2,5-Difluoro-N-(R¹,R²)-benzenesulfonamide + HCl
This straightforward synthetic route provides access to a vast array of derivatives by simply varying the amine reactant (R¹R²NH). The resulting library of compounds can then be screened for desired biological activities, and the data obtained can be used to build robust structure-activity relationship models.
Detailed research findings from studies on analogous benzenesulfonamide libraries have demonstrated the importance of the nature of the N-substituent in determining the biological profile of the molecule. For instance, in the development of inhibitors for various enzymes, the substituents on the nitrogen atom of the sulfonamide play a crucial role in binding to the target protein.
A hypothetical library of 2,5-difluoro-N-substituted benzenesulfonamide analogues could be synthesized to explore the impact of different N-substituents on a specific biological target. The findings from such a study could be tabulated to highlight the structure-activity relationships.
Table 1: Hypothetical data for a library of 2,5-Difluoro-N-substituted benzenesulfonamide analogues.
| Compound ID | N-Substituent (R¹, R²) | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Hypothetical Biological Activity (IC₅₀, µM) |
| 1 | -CH₂CH₂CH₃ (propyl) | C₉H₁₁F₂NO₂S | 235.25 | 5.2 |
| 2 | -CH(CH₃)₂ (isopropyl) | C₉H₁₁F₂NO₂S | 235.25 | 8.1 |
| 3 | -CH₂CH₂OH (2-hydroxyethyl) | C₈H₉F₂NO₃S | 237.22 | 2.5 |
| 4 | -CH₂C₆H₅ (benzyl) | C₁₃H₁₁F₂NO₂S | 295.30 | 1.8 |
| 5 | -c(C₅H₁₀) (piperidinyl) | C₁₁H₁₃F₂NO₂S | 277.30 | 3.7 |
| 6 | -(CH₂)₂-N(CH₃)₂ (2-(dimethylamino)ethyl) | C₁₁H₁₆F₂N₂O₂S | 294.32 | 0.9 |
| 7 | -4-fluorophenyl | C₁₂H₈F₃NO₂S | 307.26 | 6.4 |
Further derivatization strategies can involve modifications of the functional groups introduced via the N-substituent. For example, if the amine used in the initial synthesis contains a hydroxyl group (as in compound 3 ), this can be further functionalized through esterification or etherification to introduce additional diversity. Similarly, if the N-substituent contains a carboxylic acid, amide coupling reactions can be employed to append a wide range of moieties.
While less common, modifications to the 2,5-difluorophenyl ring itself represent another avenue for structural diversification. These modifications, however, often require more complex multi-step synthetic sequences.
The systematic application of these derivatization strategies allows for the creation of a comprehensive library of this compound analogues. The subsequent biological evaluation of these compounds is crucial for elucidating the key structural features required for a desired pharmacological effect and for the development of potent and selective therapeutic agents.
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2,5-difluoro-N-propylbenzenesulfonamide, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and the N-propyl aliphatic protons. The three protons on the difluorinated benzene (B151609) ring will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. Due to fluorine-proton spin-spin coupling, these signals will exhibit complex splitting patterns. The N-propyl group protons will appear more upfield. The CH₂ group adjacent to the nitrogen (N-CH₂) is anticipated to resonate around δ 2.9-3.1 ppm as a triplet. The central CH₂ group of the propyl chain would likely appear as a sextet around δ 1.5-1.7 ppm, and the terminal CH₃ group would be a triplet at approximately δ 0.9-1.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information. The aromatic carbons will resonate in the δ 115-165 ppm region. The carbons directly bonded to fluorine (C-2 and C-5) will show large one-bond carbon-fluorine coupling constants (¹JCF). The sulfonamide-bearing carbon (C-1) will also be in this region. The aliphatic carbons of the N-propyl group are expected at approximately δ 45-50 ppm for the N-CH₂, δ 22-25 ppm for the central CH₂, and δ 10-12 ppm for the terminal CH₃.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.ilthermofisher.comwikipedia.org For this compound, two distinct signals are expected in the typical range for fluoroaromatic compounds. These signals will likely appear as complex multiplets due to coupling with each other and with the aromatic protons. The precise chemical shifts are sensitive to the electronic environment created by the sulfonamide group. thermofisher.comrsc.org
Interactive Table: Predicted NMR Data for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | Aromatic (H-3, H-4, H-6) | 7.0 - 8.0 | m | JHH, JHF |
| ¹H | N-CH₂ | 2.9 - 3.1 | t | JHH ≈ 7 |
| ¹H | -CH₂- | 1.5 - 1.7 | sextet | JHH ≈ 7 |
| ¹H | -CH₃ | 0.9 - 1.0 | t | JHH ≈ 7 |
| ¹³C | C-S | ~135-140 | d | JCF |
| ¹³C | C-F | ~155-160 | d | ¹JCF ≈ 250 |
| ¹³C | C-H (Aromatic) | ~115-130 | m | JCF, JCC |
| ¹³C | N-CH₂ | 45 - 50 | s | - |
| ¹³C | -CH₂- | 22 - 25 | s | - |
| ¹³C | -CH₃ | 10 - 12 | s | - |
| ¹⁹F | C2-F, C5-F | -110 to -125 | m | JFF, JFH |
To confirm the assignments from one-dimensional NMR, 2D techniques are employed. A Correlation Spectroscopy (COSY) experiment would establish the connectivity within the N-propyl chain by showing correlations between the N-CH₂, the central CH₂, and the terminal CH₃ protons. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal to its directly attached carbon, confirming the assignments of the aliphatic and aromatic C-H pairs. conicet.gov.ar
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of this compound (C₉H₁₁F₂NO₂S). The calculated exact mass of the neutral molecule is 235.0482 u. HRMS would be expected to detect the protonated molecule, [M+H]⁺, at m/z 236.0560, confirming the elemental composition with high confidence.
The fragmentation of aromatic sulfonamides under mass spectrometry conditions often follows characteristic pathways. nih.govresearchgate.netresearchgate.netnih.gov For this compound, the protonated molecule [M+H]⁺ would likely undergo cleavage of the S-N bond, which is a common fragmentation route for sulfonamides. researchgate.net Another significant fragmentation would be the loss of the propyl group. A key fragmentation pathway for many aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), a loss of 64 Da, which can be followed by further rearrangements. researchgate.netnih.gov
Predicted Fragmentation Pathway:
[M+H]⁺ (m/z 236.0560) → Loss of C₃H₇ (propyl radical) → [C₆H₄F₂SO₂NH₂]⁺ (m/z 193.9985)
[M+H]⁺ (m/z 236.0560) → Loss of SO₂ (64 Da) → [C₉H₁₁F₂N]⁺ (m/z 172.0881)
[M+H]⁺ (m/z 236.0560) → Cleavage of S-N bond → [C₆H₃F₂SO₂]⁺ (m/z 177.9822) (2,5-difluorobenzenesulfonyl cation)
Vibrational Spectroscopy
Vibrational spectroscopy, typically Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly characteristic and are expected in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹ respectively. jst.go.jprsc.org The N-H stretch of the sulfonamide would appear as a band around 3200-3300 cm⁻¹. Other notable vibrations would include C-F stretching in the 1200-1300 cm⁻¹ region, aromatic C=C stretching around 1450-1600 cm⁻¹, and aliphatic C-H stretching from the propyl group just below 3000 cm⁻¹. tandfonline.comresearchgate.netresearchgate.net
Interactive Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3200 - 3300 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1330 - 1370 |
| C-F (Aromatic) | Stretching | 1200 - 1300 |
| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1180 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent vibrations are associated with the sulfonamide core and the aromatic ring.
The sulfonamide group (-SO₂NH-) gives rise to strong, characteristic absorption bands. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S-N bond is expected to appear in the 914–895 cm⁻¹ region. rsc.org Furthermore, the N-H stretching vibration of the secondary sulfonamide is anticipated around 3349–3144 cm⁻¹. rsc.org
Vibrations associated with the 2,5-difluorinated benzene ring and the N-propyl group are also evident. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are found in the 1594–1489 cm⁻¹ region. rsc.org The presence of carbon-fluorine (C-F) bonds would be indicated by strong absorption bands, typically in the 1250-1000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the N-propyl group are expected in the 2940–2856 cm⁻¹ range. mdpi.com
Table 1: Predicted FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Sulfonamide (-SO₂NH-) |
| ~3100-3000 | Aromatic C-H Stretch | Difluorobenzene Ring |
| ~2960-2870 | Aliphatic C-H Stretch | Propyl Group (-CH₂, -CH₃) |
| ~1590-1490 | C=C Aromatic Ring Stretch | Difluorobenzene Ring |
| ~1320 | Asymmetric SO₂ Stretch | Sulfonamide (-SO₂NH-) |
| ~1150 | Symmetric SO₂ Stretch | Sulfonamide (-SO₂NH-) |
| ~1250-1100 | C-F Stretch | Difluorobenzene Ring |
| ~910 | S-N Stretch | Sulfonamide (-SO₂NH-) |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations, offering a detailed molecular fingerprint. For this compound, the Raman spectrum would highlight vibrations of the aromatic backbone and the sulfonyl group.
Key Raman-active modes for sulfonamides include characteristic peaks for the sulfonyl group (-SO₂) and vibrations of the aromatic ring. nih.gov The symmetric stretching of the SO₂ group, which is strong in the FTIR spectrum, also typically gives a noticeable band in the Raman spectrum. Aromatic ring breathing modes are often prominent in Raman spectra, providing information about the substitution pattern. For instance, characteristic peaks in the 1173 cm⁻¹ and 1588 cm⁻¹ regions can be associated with the aromatic structure. nih.gov The C-S bond vibration, which can be difficult to observe in FTIR, may also be identified in the Raman spectrum.
Table 2: Predicted Raman Peak Assignments for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3080 | Aromatic C-H Stretch | Difluorobenzene Ring |
| ~2940 | Aliphatic C-H Stretch | Propyl Group (-CH₂, -CH₃) |
| ~1590 | Aromatic Ring Vibration | Difluorobenzene Ring |
| ~1150 | Symmetric SO₂ Stretch | Sulfonamide (-SO₂NH-) |
| ~1030 | Aromatic Ring Breathing | Difluorobenzene Ring |
| ~820 | C-H Bending | Difluorobenzene Ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for this compound is not publicly available, analysis of closely related structures, such as N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide and N-(2,5-Dichlorophenyl)benzenesulfonamide, provides significant insight into the expected solid-state conformation. iucr.orgresearchgate.net
In such structures, the molecule is typically bent at the sulfur atom of the sulfonamide group. researchgate.net The conformation around the S-N bond is a critical parameter. The torsion angle (C-SO₂-NH-C) is a key descriptor of this conformation; for example, in N-(2,5-Dichlorophenyl)benzenesulfonamide, this angle is 66.4 (2)°. researchgate.net A similar gauche conformation is expected for this compound. The two aromatic rings in related aryl sulfonamides are generally not coplanar, with dihedral angles often observed in the range of 70-75°. researchgate.net
In the crystal lattice, intermolecular hydrogen bonds are a dominant feature, with the sulfonamide N-H group acting as a hydrogen bond donor and one of the sulfonyl oxygen atoms acting as an acceptor. This N-H···O interaction typically links molecules into chains or dimers. iucr.org
Table 3: Expected Crystallographic Parameters for this compound (based on analogs)
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/n, P2₁/c) |
| Key Torsion Angle (C-S-N-C) | ~60-75° |
| Primary Intermolecular Interaction | N-H···O Hydrogen Bonding |
Conformational Analysis via Spectroscopic and Computational Methods
Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the relative energies of different conformers. For molecules containing a sulfonamide linkage to an aromatic ring, the orientation of the N-H bond relative to the sulfonyl oxygens and the torsion angle between the aromatic ring and the S-N bond are critical. Studies on related benzenesulfonamides have shown that the molecule adopts a twisted conformation at the S-N bond, with torsion angles typically between 60° and 75°. iucr.org This prevents steric clash and allows for favorable electronic interactions.
The propyl group attached to the nitrogen atom adds further conformational possibilities (e.g., anti vs. gauche orientations around the C-C bonds). Computational energy mapping can identify the global minimum energy structure, which is likely to be the most populated conformation in the gas phase or in non-polar solvents. Spectroscopic techniques can then be used to experimentally validate these computational predictions.
Based on a comprehensive review of available scientific literature, there are no specific computational and theoretical investigation records published for the chemical compound this compound.
Therefore, detailed information regarding its quantum chemical calculations, molecular modeling, and quantitative structure-activity relationship (QSAR) modeling is not available. The subsequent sections, which would typically elaborate on Density Functional Theory (DFT) studies, ab initio methods, molecular docking, and molecular dynamics simulations for this specific compound, cannot be populated with relevant data.
Further research and computational analysis would be required to determine the electronic structure, reactivity, molecular properties, ligand-target interactions, and conformational stability of this compound.
Computational and Theoretical Investigations of 2,5 Difluoro N Propylbenzenesulfonamide
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Models for Chemical Activity
The development of predictive models for chemical activity is a cornerstone of modern computational chemistry and drug discovery, allowing researchers to forecast the biological effects of molecules like 2,5-difluoro-N-propylbenzenesulfonamide before synthesis. researchgate.net These models are built upon the principle that the chemical structure of a compound dictates its activity, a concept formalized in Structure-Activity Relationships (SAR). openaccesspub.orgnih.gov For sulfonamides, a diverse class of compounds with activities ranging from antibacterial to anticancer, predictive modeling is essential for navigating the vast chemical space to identify promising new therapeutic agents. openaccesspub.orgnih.gov
The process begins with the collection of a dataset of molecules with known biological activities. researchgate.net Computational tools are then used to generate numerical representations of these molecules, known as molecular descriptors, which quantify various aspects of their structure. nih.gov By applying statistical and machine learning algorithms, models are trained to find correlations between these descriptors and the observed activities. researchgate.net
These predictive models serve several key purposes. They can be used for virtual screening of large compound libraries to prioritize candidates for experimental testing, significantly reducing time and cost. nih.gov Furthermore, they provide insights into the molecular features that are crucial for a desired biological effect, guiding the rational design and optimization of new compounds. nih.gov For a specific molecule like this compound, such models could predict its potential efficacy against various biological targets, its selectivity, or other important properties based on its unique structural features, such as the fluorine substitutions and the N-propyl group. nih.govnih.gov The ultimate goal is to create robust and accurate models that can accelerate the discovery of novel drugs with improved efficacy. researchgate.net
Descriptors and Statistical Approaches in QSAR for Fluorinated Systems
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical relationships between the chemical structure of a series of compounds and their biological activity. chemijournal.com In the context of fluorinated systems such as this compound, specific descriptors and statistical methods are employed to account for the unique properties of fluorine atoms. The inclusion of fluorine can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making the selection of appropriate descriptors critical for building a predictive QSAR model. harvard.edu
Molecular Descriptors: These are numerical values that describe the chemical and physical properties of a molecule. hufocw.org For fluorinated benzenesulfonamides, a wide range of descriptors are calculated to capture the structural information. cadaster.euresearchgate.net These can be categorized as follows:
0D & 1D Descriptors: These include basic information like molecular weight, atom counts, and counts of specific fragments or functional groups. hufocw.org
2D Descriptors: Derived from the 2D representation of the molecule, these encode information about topology and connectivity. Examples include connectivity indices and electro-topological state indices. hufocw.org
3D Descriptors: Calculated from the 3D conformation of the molecule, these describe its shape, size, and electronic properties. Examples include solvent-accessible surface area, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). hufocw.org Quantum chemical descriptors derived from methods like AM1 are often used for fluorinated compounds. cadaster.euut.ee
Statistical Approaches: Once descriptors are calculated, statistical methods are used to build the QSAR equation. A common approach is Multiple Linear Regression (MLR), which creates a linear equation relating the most relevant descriptors to biological activity. ut.ee More advanced machine learning techniques, such as the k-nearest neighbor (k-NN) method, are also employed, particularly for classification models that predict whether a compound is active or inactive. researchgate.net The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation procedures to ensure it can accurately predict the activity of new, untested compounds. researchgate.netresearchgate.net
Below is an interactive table detailing common molecular descriptors used in QSAR studies for compounds like fluorinated benzenesulfonamides.
| Descriptor Class | Descriptor Example | Description | Relevance to Fluorinated Systems |
| Constitutional (0D/1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Basic property influencing transport and distribution. |
| Number of Fluorine Atoms | A simple count of fluorine atoms in the structure. | Directly quantifies the degree of fluorination. | |
| Topological (2D) | Kappa Shape Indices | Encodes information about the shape of the molecular graph. | Relates molecular shape to receptor binding. |
| Electro-topological State (E-state) | Describes the electronic and topological environment of each atom. | Captures the influence of fluorine on the electronic character of the molecule. | |
| Geometric (3D) | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Relates to solubility and interactions with the biological environment. |
| Electronic (3D) | Dipole Moment | A measure of the overall polarity of the molecule. | Fluorine's high electronegativity strongly influences the dipole moment. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relates to chemical reactivity and the potential for charge-transfer interactions. | |
| Hybrid | Charged Partial Surface Area (CPSA) | Encodes information about polar interactions based on partial atomic charges and surface area. | Important for predicting interactions with polar residues in a biological target. hufocw.org |
In Silico Studies of Reaction Mechanisms and Pathways
In silico studies, utilizing computational chemistry methods, provide powerful insights into the mechanisms and pathways of chemical reactions, which is invaluable for understanding the synthesis of complex molecules like this compound. acs.org These theoretical investigations can elucidate the step-by-step process of bond formation and cleavage, identify transient intermediates, and calculate the energy barriers associated with different reaction pathways. researchgate.net
For the synthesis of sulfonamides, which typically involves the reaction of a sulfonyl chloride with an amine, computational models can map out the potential energy surface of the reaction. nih.govresearchgate.net This allows for the determination of the most likely reaction mechanism. For instance, theoretical calculations can help distinguish between different proposed pathways, such as a direct nucleophilic substitution or a pathway involving intermediate species. rsc.org
Key aspects investigated through in silico studies include:
Transition State Analysis: Identifying the geometry and energy of transition states is crucial for understanding the kinetics of a reaction. Computational methods can locate these high-energy structures that connect reactants to products, and the calculated activation energy can be correlated with the reaction rate. researchgate.net
Intermediate Stability: The stability of any potential intermediates in the reaction pathway can be assessed. For example, in the synthesis of sulfonamides, the formation and stability of intermediates can be modeled to predict the reaction's feasibility and potential side products. rsc.org
Solvent Effects: The influence of the solvent on the reaction mechanism and energetics can be incorporated into the calculations using various solvation models, providing a more realistic simulation of experimental conditions. researchgate.net
Catalyst Role: If a catalyst is used, computational studies can help to understand how it interacts with the reactants to lower the activation energy and facilitate the reaction.
By simulating these reactions, chemists can gain a detailed, atomistic understanding that is often difficult to obtain through experimental methods alone. This knowledge can then be used to optimize reaction conditions, improve yields, and even design novel synthetic routes. researchgate.net
Homology Modeling for Uncharacterized Target Proteins
When designing a molecule like this compound to interact with a specific biological target, such as an enzyme or receptor, knowledge of the target's three-dimensional structure is paramount. However, experimental structures determined by methods like X-ray crystallography are not always available. nih.gov In such cases, homology modeling (also known as comparative modeling) provides a powerful computational method to generate a reliable 3D model of the target protein. nih.govnih.gov
The technique is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. fz-juelich.de The process involves several key steps:
Template Identification: The first step is to search protein structure databases (like the Protein Data Bank, PDB) for proteins with a known experimental structure that have a significant sequence similarity to the target protein (the "query"). This homologous protein serves as the "template." nih.gov
Sequence Alignment: The amino acid sequence of the target protein is carefully aligned with the sequence of the template protein. The quality of this alignment is critical for the accuracy of the final model. nih.gov
Model Building: A 3D model of the target protein is constructed based on the alignment with the template structure. The coordinates of the aligned residues in the template are transferred to the target, and the conformations of non-aligned regions (loops) are modeled using various computational techniques. nih.gov Specialized software like MODELLER is often used for this step. nih.gov
Once a validated homology model of an uncharacterized protein is built, it can be used for structure-based drug design. For instance, molecular docking simulations can be performed to predict how this compound might bind to the active site of the modeled protein, providing insights into its potential mechanism of action and guiding further optimization of its structure to improve binding affinity and selectivity. fz-juelich.deuni-duesseldorf.de
Exploration of Structure Activity Relationships Sar and Bioisosteric Strategies
Impact of Aromatic Substituents on Activity Profiles
The substitution pattern on the phenyl ring of a benzenesulfonamide (B165840) is a critical determinant of its biological activity. The electron-withdrawing nature of substituents and their specific placement can profoundly influence the molecule's acidity, binding interactions, and metabolic stability.
In the case of 2,5-difluoro-N-propylbenzenesulfonamide, the two fluorine atoms serve as potent electron-withdrawing groups. This electronic effect increases the acidity of the sulfonamide proton (N-H), which can be crucial for its function as a hydrogen bond donor or for its interaction with metallic cofactors in enzymes. The specific placement of substituents dictates the molecule's electronic and steric profile. For instance, studies on related difluorinated aromatic compounds in drug discovery have shown that the substitution pattern is key to achieving desired biological effects. The 2,5-difluoro pattern creates a unique electrostatic potential map across the aromatic ring, which can lead to specific and high-affinity interactions with a target protein that might not be achieved with other substitution patterns (e.g., 2,4-difluoro or 3,5-difluoro).
Table 1: Comparison of Potential Effects of Different Difluoro-Substitution Patterns
| Substitution Pattern | Potential Influence on Sulfonamide Group | Potential Binding Interactions |
|---|---|---|
| 2,5-Difluoro | Ortho-fluoro may induce a specific conformation (twist) of the SO2NH group. | Can engage in distinct hydrogen bonding or halogen bonding. |
| 2,4-Difluoro | Strong activation of the ring for nucleophilic substitution at the 4-position. | Different electrostatic profile for receptor recognition. |
| 3,5-Difluoro | Symmetrical electronic pull, potentially maximizing the acidity of the sulfonamide proton. | Symmetrical structure may fit differently into binding pockets. |
Role of the N-Propyl Moiety in Molecular Interactions
The N-alkyl substituent on the sulfonamide nitrogen, in this case, an N-propyl group, typically projects into a specific sub-pocket of the target's binding site. The nature of this group is fundamental for modulating potency and selectivity. The propyl group provides a balance of characteristics:
Size and Shape : Its size is sufficient to occupy small to medium-sized pockets and establish favorable van der Waals contacts.
Conformational Flexibility : Unlike bulkier groups (e.g., t-butyl) or cyclic moieties (e.g., cyclopropyl), the propyl chain has rotational freedom, allowing it to adopt an optimal conformation to fit within the binding site.
SAR studies on benzenesulfonamides often involve synthesizing a series of analogs with varying N-alkyl groups (e.g., methyl, ethyl, isopropyl, cyclopropyl, butyl) to systematically probe the dimensions and nature of this binding pocket. The selection of an N-propyl group suggests that this specific length and degree of flexibility are optimal for interaction with the intended target.
Influence of the Fluorine Substitution Pattern (2,5-difluoro) on Molecular Recognition
The strategic placement of fluorine atoms has become a powerful tool in modern drug design. nih.gov Fluorine's unique properties—small size, high electronegativity, and ability to form specific non-covalent interactions—are exploited to enhance molecular recognition. nih.gov
The 2,5-difluoro pattern in this compound has several potential consequences for molecular recognition:
Ortho-Fluoro (Position 2) : This fluorine is adjacent to the sulfonamide group. Its presence can induce a specific dihedral angle between the plane of the aromatic ring and the S-N bond. This conformational restriction can "pre-organize" the molecule into its bioactive conformation, reducing the entropic penalty upon binding. Furthermore, this fluorine can act as a weak hydrogen bond acceptor or engage in specific dipole-dipole interactions with residues in the binding site. mdpi.com
Meta-Fluoro (Position 5) : This fluorine atom modifies the electronic properties of the ring and can form direct interactions with the target protein. It can participate in hydrogen bonds with backbone amides or specific polar side chains. It also serves to block a potential site of metabolic oxidation, which can improve the compound's pharmacokinetic profile.
Together, the two fluorine atoms create a distinct recognition motif that a target protein can selectively bind, enhancing both affinity and specificity. nih.gov
Systematic Design and Synthesis for SAR Studies
A systematic SAR study of this compound would involve the methodical synthesis and evaluation of related analogs to deconstruct the contribution of each molecular component. The synthetic strategy typically begins with a commercially available starting material, such as 2,5-difluorobenzenesulfonyl chloride.
The general synthetic approach involves:
Core Synthesis : Reaction of 2,5-difluorobenzenesulfonyl chloride with a primary amine (in this case, propylamine) under basic conditions to form the desired sulfonamide.
Analog Generation : To build an SAR library, this reaction can be repeated with a diverse set of amines to vary the N-substituent (e.g., cyclopropylamine, isobutylamine, benzylamine).
Aromatic Ring Modification : To probe the importance of the 2,5-difluoro pattern, other substituted benzenesulfonyl chlorides (e.g., 2-fluorobenzenesulfonyl chloride, 5-chlorobenzenesulfonyl chloride) would be used to synthesize analogs with different aromatic substitutions.
This systematic approach allows researchers to build a quantitative understanding of how structural changes impact biological activity, as illustrated in the hypothetical SAR table below.
Table 2: Illustrative SAR Table for Benzenesulfonamide Analogs
| Compound | Aromatic Substitution (R1) | N-Substitution (R2) | Relative Activity |
|---|---|---|---|
| Reference | 2,5-Difluoro | Propyl | 100% |
| Analog 1 | 2,5-Difluoro | Ethyl | 75% |
| Analog 2 | 2,5-Difluoro | Cyclopropyl | 150% |
| Analog 3 | 2-Fluoro | Propyl | 40% |
| Analog 4 | 5-Fluoro | Propyl | 30% |
The Role of Fluorine Substitution in Benzenesulfonamide Research
Electronic Effects of Fluorine on the Aromatic Ring and Sulfonamide Group
Fluorine's most dominant electronic feature is its extreme electronegativity, the highest of any element. tandfonline.com When attached to the benzene (B151609) ring of a benzenesulfonamide (B165840), it exerts a powerful electron-withdrawing inductive effect (σI) through the sigma bond network. nih.gov This effect pulls electron density away from the aromatic ring and, by extension, from the sulfonamide group. nih.gov
In 2,5-difluoro-N-propylbenzenesulfonamide, the two fluorine atoms significantly reduce the electron density of the aromatic π-system. nih.govresearchgate.net This electron-withdrawing pressure has a crucial impact on the acidity of the sulfonamide proton (-SO₂NH-). By stabilizing the resulting conjugate base (the sulfonamide anion, -SO₂N⁻-) after deprotonation, the fluorine atoms increase the acidity of the N-H bond, lowering its pKa. bohrium.comnih.gov A lower pKa can be critical for biological activity, as the anionic sulfonamide is often the form that binds to the zinc ion cofactor in metalloenzymes like carbonic anhydrase. nih.govnih.gov
Impact on Molecular Interactions and Binding Affinity
Fluorine substitution can profoundly impact how a ligand binds to its target protein through a variety of non-covalent interactions. bohrium.com The altered electronic and steric profile of the fluorinated benzenesulfonamide ring can lead to enhanced binding affinity. tandfonline.comresearchgate.net
Key interactions involving fluorine include:
Dipole-Dipole and Multipolar Interactions : The polarized C-F bond can engage in favorable electrostatic interactions with polar groups in a protein's active site, such as the peptide backbone's carbonyl groups (C=O) or amide groups (N-H). nih.govsoci.org These are often referred to as orthogonal multipolar interactions and can be a significant contributor to binding energy. nih.gov
Hydrophobic Interactions : Fluorine is more lipophilic than hydrogen, meaning it prefers non-polar environments. benthamscience.com Placing fluorine atoms on the aromatic ring can enhance hydrophobic ("lipophilic") interactions with non-polar amino acid residues like leucine, valine, and phenylalanine in the binding pocket. benthamscience.com
Altered π-System Interactions : Fluorination changes the quadrupole moment of the aromatic ring from negative (on benzene) to positive (on hexafluorobenzene). harvard.edu This modification can alter or even reverse the nature of π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. nih.gov
While fluorine is a very poor hydrogen bond acceptor, its ability to participate in these other electrostatic and hydrophobic interactions often leads to a net increase in binding affinity compared to non-fluorinated analogues. researchgate.netnih.gov
Strategic Placement of Fluorine for Modulating Specific Interactions
The positioning of fluorine atoms on the benzenesulfonamide ring is not random but a deliberate design choice to optimize molecular properties. tandfonline.comnih.gov The 2,5-difluoro pattern in this compound is chosen to achieve specific goals.
One primary strategy is metabolic blocking . Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid drug clearance. Placing a stable C-F bond at a potential site of hydroxylation can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability. bohrium.comnih.gov
Furthermore, the specific placement of fluorine can be used to fine-tune interactions with the target protein. For instance, a fluorine atom at the ortho position (position 2) might be placed to interact with a specific polar residue near the edge of a binding pocket, while a meta fluorine (position 5 relative to the sulfonamide) could be oriented to enhance contact with a hydrophobic region. nih.gov This precise positioning allows medicinal chemists to "steer" the molecule into a desired orientation within the binding site to maximize favorable contacts and improve potency and selectivity. researchgate.netnih.gov
Comparative Studies of Fluorinated vs. Non-Fluorinated Analogues
Comparative studies are essential to quantify the effects of fluorination. By synthesizing and testing a parent benzenesulfonamide against its fluorinated analogues, researchers can directly measure changes in physicochemical properties and biological activity. nih.govmdpi.com
A study on the binding of various fluorinated benzenesulfonamides to carbonic anhydrase II, a common target for this class of compounds, revealed complex structure-activity relationships. nih.gov It was found that a higher degree of fluorination does not always lead to higher affinity, and the position of the fluorine atom is critical. nih.gov For example, in some cases, a mono-fluorinated compound showed more favorable binding kinetics than a di-fluorinated one. nih.gov
These studies often analyze multiple parameters, as shown in the hypothetical data table below, which illustrates how properties can change upon fluorination.
| Compound | Substitution Pattern | pKa (-SO₂NH-) | LogP (Lipophilicity) | Binding Affinity (Kᵢ, nM) |
|---|---|---|---|---|
| N-Propylbenzenesulfonamide | Non-fluorinated | 10.1 | 1.85 | 150 |
| 2-Fluoro-N-propylbenzenesulfonamide | mono-fluoro (ortho) | 9.4 | 2.10 | 85 |
| This compound | di-fluoro (ortho, meta) | 8.8 | 2.35 | 40 |
Note: The data in this table is illustrative and intended to represent typical trends observed in comparative studies of fluorinated and non-fluorinated analogues.
Such analyses demonstrate that the introduction of fluorine generally lowers the pKa (increases acidity) and increases lipophilicity (LogP). nih.govnih.gov These physicochemical changes often translate into improved binding affinity (lower Kᵢ value), confirming the value of fluorination as a strategic tool in drug design. mdpi.com
Future Research Directions and Emerging Methodologies
Advancements in Asymmetric Synthesis of Chiral Sulfonamide Derivatives
The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, the development of methods for the enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery. For sulfonamide derivatives, creating stereogenic centers, including challenging N-C axial chirality, is an area of active research. nih.gov
Recent breakthroughs include palladium-catalyzed atroposelective hydroamination and N-allylation reactions, which have proven effective for constructing axially chiral sulfonamides with high enantioselectivity. nih.govacs.org These methods offer a direct route to a variety of useful chiral structures. acs.org Future work could focus on adapting these catalytic systems to synthesize chiral variants of 2,5-difluoro-N-propylbenzenesulfonamide, potentially leading to derivatives with highly specific biological targets. The development of chiral bifunctional selenide (B1212193) catalysts has also enabled the enantioselective construction of chiral sulfides from N-allyl sulfonamides, further expanding the toolkit for creating complex stereochemistries. researchgate.net The demand for enantiopure substances, particularly from the pharmaceutical industry, continues to drive innovation in asymmetric synthesis. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and prediction of the properties of new chemical entities. scrivenerpublishing.comresearchgate.net These computational tools can be applied at every stage of the drug development pipeline, from target identification to predicting clinical trial outcomes. nih.govcrimsonpublishers.com For sulfonamide-based compounds, ML models such as Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are being used to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can predict the biological activity of novel compounds, including antimicrobial efficacy, based on their molecular structure. researchgate.netnih.gov
By analyzing vast datasets, AI can identify novel molecular properties that are crucial for a compound's function, such as the ability to permeate the outer membrane of gram-negative bacteria. lanl.gov This data-driven approach allows researchers to rapidly screen virtual libraries of molecules derived from scaffolds like this compound to identify candidates with the highest probability of success, significantly reducing the time and cost of discovery. nih.govfrontiersin.org
Table 1: Application of AI/ML in Sulfonamide Drug Design
| AI/ML Application | Description | Potential Impact on this compound |
|---|---|---|
| Virtual Screening | High-throughput screening of digital compound libraries to identify potential "hit" molecules. | Rapidly identify derivatives with high predicted affinity for specific biological targets. |
| QSAR Modeling | Predicts the biological activity of a compound based on its physicochemical properties. | Guide the design of new analogs with improved potency and selectivity. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a molecule. | Prioritize compounds with favorable drug-like properties for synthesis and testing. |
| De Novo Drug Design | Generates novel molecular structures with desired properties. | Create entirely new sulfonamide-based compounds optimized for a specific therapeutic need. |
Multi-Target Ligand Design and Polypharmacology Approaches
The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer or neurodegenerative disorders. nih.gov This has led to the rise of polypharmacology, which focuses on designing single chemical entities that can modulate multiple biological targets simultaneously. nih.gov Sulfonamides are considered excellent scaffolds for developing multi-target agents due to their versatile structure and broad range of biological activities. nih.gov
Benzenesulfonamide (B165840) derivatives have been shown to target various enzymes, including carbonic anhydrases and cyclooxygenase-2. drugbank.com Research in this area aims to intentionally design molecules that interact with a specific set of targets to achieve a synergistic therapeutic effect and overcome drug resistance. Future studies on this compound could involve screening it and its derivatives against a panel of disease-relevant targets to identify polypharmacological profiles. This approach could repurpose existing compounds or lead to the development of novel therapies for complex diseases. nih.gov
Development of Advanced Analytical Techniques for In-Depth Characterization
The precise characterization of newly synthesized compounds is critical. Modern analytical chemistry relies heavily on hyphenated techniques, which couple a separation method with a spectroscopic detection method. actascientific.comsaspublishers.com Techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-nuclear magnetic resonance (LC-NMR) are indispensable for the analysis of novel sulfonamides. researchgate.netresearchgate.net
These methods offer high sensitivity and specificity, allowing for the identification and quantification of compounds in complex matrices like environmental and biological samples. ymerdigital.comnih.gov LC-MS/MS, in particular, is a powerful tool for residue determination and for confirming the structure of synthesized molecules. researchgate.netscirp.org The continued development of these techniques, including miniaturized and portable systems, will be essential for real-time monitoring and for providing detailed structural information on derivatives of this compound. ymerdigital.com
Table 2: Advanced Analytical Techniques for Sulfonamide Characterization
| Technique | Separation Principle | Detection Principle | Application |
|---|---|---|---|
| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Quantification of trace residues, impurity profiling, structural confirmation. researchgate.net |
| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile and thermally stable derivatives. actascientific.com |
| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Unambiguous structure elucidation of unknown compounds and impurities. researchgate.net |
| HPLC-DAD/UV | High-Performance Liquid Chromatography | Diode Array / UV-Vis Spectroscopy | Routine quantification and purity assessment. mdpi.com |
Exploration of Novel Bioisosteric Scaffolds and Chemical Spaces
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar biological activity, is a key tactic in medicinal chemistry. nih.govzu.ac.ae This approach is used to enhance potency, improve pharmacokinetic properties, reduce toxicity, or explore new chemical space. researchgate.net The sulfonamide group itself is often considered a bioisostere of a carboxylic acid or an amide. tandfonline.comnih.gov
Future research will likely explore the replacement of the sulfonamide moiety in this compound with other functional groups. Emerging bioisosteres for sulfonamides include sulfoximines and sulfonimidamides, which can offer improved physicochemical properties. acs.org Furthermore, "scaffold hopping" involves replacing the core structure of the molecule (the difluorobenzene ring) with a different scaffold that maintains a similar spatial arrangement of key functional groups. novartis.com These strategies will allow chemists to move beyond the immediate chemical space of this compound to discover novel compounds with potentially superior therapeutic value. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 2,5-difluoro-N-propylbenzenesulfonamide, and how can purity be ensured?
The synthesis typically involves sulfonylation of 2,5-difluorobenzenesulfonyl chloride with n-propylamine under controlled conditions. Key steps include:
- Reaction Solvents : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reactivity while minimizing side reactions .
- Temperature Control : Maintain temperatures between 0–5°C during sulfonylation to prevent decomposition of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Confirm purity via HPLC (>98%) and NMR .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, analogous sulfonamides show C–S bond lengths of 1.76–1.78 Å and S–N distances of 1.63 Å .
- NMR Spectroscopy : NMR detects fluorine environments (δ ≈ -110 to -120 ppm for ortho/para fluorines), while NMR confirms propyl group integration (δ 0.9–1.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 278.05) .
Q. How do the fluorine substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing fluorine groups activate the benzene ring for nucleophilic aromatic substitution (SNAr). For example:
- Palladium-Catalyzed Coupling : Fluorine substituents enhance para-substitution selectivity in Suzuki-Miyaura reactions with aryl boronic acids .
- Nucleophilic Displacement : Propylsulfonamide groups facilitate displacement at the sulfonyl moiety under basic conditions (e.g., KCO in DMF) .
Advanced Research Questions
Q. How can researchers design enzyme inhibition assays using this compound?
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, metalloproteases).
- Assay Conditions : Use fluorescence-based assays (e.g., FAM-labeled substrates) at pH 7.4 with 1–10 µM compound concentrations.
- Data Interpretation : Compare IC values with controls (e.g., acetazolamide for carbonic anhydrase). Note conflicting results may arise from fluorophore-quenching artifacts; validate via isothermal titration calorimetry (ITC) .
Q. How should contradictory crystallographic and spectroscopic data be resolved?
- Case Example : If X-ray data (e.g., C–C bond length = 1.40 Å) conflicts with DFT calculations (1.38 Å), reassess experimental parameters (e.g., crystal packing effects) .
- Complementary Techniques : Pair solid-state NMR with X-ray to validate dynamic conformations in solution vs. crystal states .
Q. What computational strategies predict interactions of this compound with biological targets?
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1CAM for carbonic anhydrase). Fluorine atoms often form halogen bonds with backbone carbonyls.
- Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories. Monitor RMSD (<2.0 Å indicates stable binding) .
Q. How do solvent polarity and temperature affect synthetic yields?
| Solvent | Dielectric Constant (ε) | Yield (%) | Notes |
|---|---|---|---|
| DMF | 36.7 | 85 | Optimal for SNAr reactions |
| DCM | 8.93 | 72 | Limited solubility at low temps |
| THF | 7.52 | 65 | Higher byproduct formation |
Q. What structural modifications enhance bioactivity while maintaining stability?
- Fluorine Positioning : 2,5-Difluoro substitution improves metabolic stability vs. mono-fluoro analogs (t increased by 40% in liver microsomes).
- Propyl Chain Optimization : Branching (e.g., iso-propyl) reduces logP but may hinder membrane permeability .
Data Contradiction Analysis
- Conflicting Reactivity Reports : Discrepancies in Suzuki coupling yields (e.g., 60% vs. 85%) may stem from Pd catalyst purity (use Pd(PPh) >95%) or boronic acid quality .
- Biological Activity Variability : Batch-to-batch differences in IC (e.g., ±10 nM) highlight the need for rigorous purity checks via LC-MS before assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
